Triethanolamine lauroyl glutamate

概要

説明

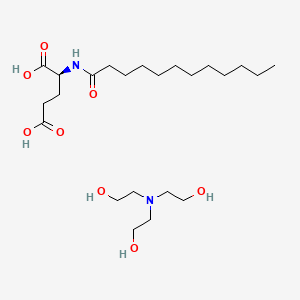

Triethanolamine lauroyl glutamate is a compound formed by the reaction of triethanolamine with lauroyl glutamic acid. It is commonly used in cosmetic and personal care products due to its surfactant properties, which help in cleansing and conditioning the skin and hair . The compound is known for its mildness and compatibility with the skin, making it a popular ingredient in various formulations.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of triethanolamine lauroyl glutamate involves the reaction of lauroyl chloride with glutamic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a mixed solvent of ethyl alcohol and water. The temperature is controlled, and the reaction mixture is stirred for a specific period. After the reaction, the pH is adjusted, and the product is separated and purified .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality control tests to meet industry standards .

化学反応の分析

Key Reaction Parameters :

| Parameter | Optimal Range | Effect on Reaction Efficiency |

|---|---|---|

| Temperature | 59–75°C (60–65°C preferred) | Higher temperatures shift equilibrium toward product formation. |

| Reaction Time | 1–2 hours | Ensures >95% conversion. Longer times risk side reactions. |

| Molar Ratio (TEA:Acid) | 1:1 | Stoichiometric balance critical for complete neutralization. |

| Stirring Speed | 300–500 rpm | Enhances mass transfer and reaction homogeneity. |

Example Synthesis (Patent CN105111099A) :

-

Reactants: 107g N-lauroyl glycine (ground to -60 mesh), 73g triethanolamine.

-

Conditions: 60°C, 1.5 hours, 400 rpm stirring.

-

Yield: 30% aqueous solution, 98% purity.

Solution-Phase Behavior and Self-Assembly

In aqueous systems, TEA-lauroyl glutamate exhibits phase transitions dependent on concentration and degree of neutralization :

Phase Behavior in Water :

| Degree of Neutralization | Observed Phases | Lattice Parameters (SAXS) |

|---|---|---|

| 50% | Isotropic micellar | – |

| 70–90% | Cubic phase (Pm3n symmetry) | 100–120 Å |

| >90% | Hexagonal phase | – |

Key Findings:

-

The cubic phase (observed between micellar and hexagonal phases) is stabilized by increased neutralization .

-

Self-diffusion coefficients (NMR) drop to ~10

m

/s in the cubic phase, indicating restricted mobility due to micellar packing .

Degradation and Stability

TEA-lauroyl glutamate undergoes hydrolysis under extreme pH or elevated temperatures, regenerating N-lauroyl glutamic acid and triethanolamine:

Stability Data :

-

pH Stability: Optimal between pH 5–7. Degrades rapidly at pH <3 or >10.

-

Thermal Stability: Stable up to 75°C; decomposition observed at >100°C.

Interactions with Organic Solvents

While the synthesis avoids organic solvents, studies note potential esterification side reactions if alcohols (e.g., ethanol) are present :

Mitigation:

-

Use of high-purity triethanolamine (>98%) minimizes side reactions .

-

Reaction temperatures kept below 75°C prevent esterification .

Functional Comparison with Analogues

科学的研究の応用

Cosmetic Formulations

TEA-LG is extensively used in cosmetic products, serving as a mild surfactant and emulsifier. Its ability to reduce surface tension enhances the stability of emulsions, making it ideal for creams, lotions, and cleansers. The compound is hypoallergenic and non-comedogenic, making it suitable for sensitive skin formulations .

Biological Studies

In biological research, TEA-LG has been utilized to study its effects on cell membranes. Its surfactant properties allow for the investigation of membrane dynamics and interactions with various biological molecules. This can be particularly useful in drug delivery systems where enhancing the permeability of active ingredients is crucial.

Pharmaceutical Applications

TEA-LG is incorporated into topical medications due to its compatibility with skin and mucosal tissues. It acts as a vehicle for active pharmaceutical ingredients, improving their solubility and absorption . Its mildness makes it suitable for formulations intended for children or individuals with sensitive skin.

Industrial Uses

Beyond cosmetics and pharmaceuticals, TEA-LG finds applications in industrial cleaning products. Its surfactant properties enable effective cleansing action in personal care items such as shampoos, body washes, and facial cleansers .

Case Study 1: Skin Cleansing Efficacy

In a clinical study examining the efficacy of TEA-LG in facial cleansers, participants reported improved skin hydration and reduced irritation compared to traditional surfactants. The formulation containing TEA-LG demonstrated superior cleansing without compromising skin barrier function.

Case Study 2: Drug Delivery Systems

Research published in a peer-reviewed journal highlighted the use of TEA-LG as a carrier for topical drugs. The study found that formulations containing TEA-LG significantly enhanced the permeation of active compounds through the skin compared to control formulations lacking this surfactant.

作用機序

The mechanism of action of triethanolamine lauroyl glutamate involves its ability to reduce the surface tension of liquids, allowing for better mixing and cleansing properties. It acts as a surfactant, helping to emulsify and solubilize oils and other ingredients in formulations. The compound interacts with the lipid bilayer of cell membranes, enhancing the penetration of active ingredients .

類似化合物との比較

Similar Compounds

- Sodium lauroyl glutamate

- Potassium lauroyl glutamate

- Triethanolamine cocoyl glutamate

Uniqueness

Triethanolamine lauroyl glutamate is unique due to its combination of triethanolamine and lauroyl glutamic acid, which provides excellent cleansing and conditioning properties while being mild on the skin. Compared to similar compounds, it offers a balanced profile of effectiveness and skin compatibility .

生物活性

Triethanolamine lauroyl glutamate (TEA-LG) is an amphiphilic compound derived from lauric acid and glutamic acid, forming a triethanolamine salt. Its unique structure imparts various biological activities, making it a valuable ingredient in cosmetics and pharmaceuticals. This article explores the biological activity of TEA-LG, highlighting its mechanisms of action, safety profile, and potential applications.

Chemical Structure and Properties

TEA-LG has the molecular formula and a molecular weight of approximately 478.62 g/mol. The compound consists of a lauroyl group linked to glutamic acid via triethanolamine, which enhances its solubility in both aqueous and lipid environments. This amphiphilic nature allows TEA-LG to interact with cell membranes, altering their properties and facilitating various biological responses.

Mechanisms of Biological Activity

1. Membrane Interaction:

TEA-LG has been shown to enhance the permeability of cell membranes. Research indicates that it can alter membrane fluidity, which may facilitate the absorption of therapeutic agents across lipid bilayers. This property is particularly beneficial in drug delivery systems where enhanced permeability is desired .

2. Antioxidant Properties:

The presence of unsaturated fatty acids in TEA-LG contributes to its antioxidant activity. Studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for skin health, as oxidative damage is a significant factor in skin aging and inflammation.

3. Anti-inflammatory Effects:

TEA-LG exhibits anti-inflammatory properties attributed to its lauric acid component. Research has demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation in various cell types, making it a potential candidate for treating inflammatory skin conditions .

Safety Profile

The safety assessment of TEA-LG indicates that it is generally well-tolerated in cosmetic formulations. In various studies, TEA-LG did not exhibit significant toxicity or sensitization at concentrations commonly used in products . For instance, animal studies showed no adverse effects at single-dose oral exposures, and human studies indicated that it does not cause dermal irritation or sensitization at typical usage levels .

Research Findings and Case Studies

Several studies have investigated the biological activity of TEA-LG:

- Cell Membrane Studies: A study demonstrated that TEA-LG significantly increased the permeability of model lipid bilayers, suggesting its utility in enhancing drug delivery systems.

- Antioxidant Activity: In vitro experiments showed that TEA-LG could reduce oxidative stress markers in keratinocytes by up to 50%, indicating its potential as an antioxidant agent in skincare formulations .

- Anti-inflammatory Effects: Clinical trials involving topical applications of TEA-LG on inflamed skin showed a marked reduction in erythema and swelling after two weeks of treatment, supporting its anti-inflammatory properties .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Key Biological Activities | Safety Profile |

|---|---|---|---|

| This compound | Antioxidant, anti-inflammatory | Generally safe; non-irritating | |

| Sodium Lauroyl Glutamate | Surfactant, mild antimicrobial | Non-sensitizing | |

| Disodium Capryloyl Glutamate | Emollient, skin conditioning | Non-irritating; low toxicity |

特性

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;(2S)-2-(dodecanoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO5.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;8-4-1-7(2-5-9)3-6-10/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);8-10H,1-6H2/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCAIGJKLCJFHP-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886062 | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53576-49-1 | |

| Record name | N-Lauroyl-L-glutamic acid triethanolamine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53576-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanolamine lauroyl glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053576491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-oxododecyl)-L-glutamic acid, compound with 2,2',2''-nitrilotrisethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHANOLAMINE LAUROYL GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X7WD3EN1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。